2,5-Dimethylstyrene
Overview
Description
2,5-Dimethylstyrene is an organic compound with the molecular formula C₁₀H₁₂. It is a derivative of styrene, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 5 positions. This compound is a colorless liquid with a distinct aromatic odor and is primarily used in the synthesis of polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylstyrene can be synthesized through various methods, including the alkylation of toluene with ethylene in the presence of a catalyst. Another common method involves the dehydrogenation of 2,5-dimethylphenethyl alcohol. The reaction conditions typically require elevated temperatures and the presence of a dehydrogenation catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic dehydrogenation of 2,5-dimethylphenethyl alcohol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylstyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethylbenzaldehyde or 2,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound yields 2,5-dimethylphenethyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sulfuric acid for sulfonation reactions.
Major Products Formed:
Oxidation: 2,5-Dimethylbenzaldehyde, 2,5-Dimethylbenzoic acid.
Reduction: 2,5-Dimethylphenethyl alcohol.
Substitution: this compound sulfonic acid.
Scientific Research Applications
2,5-Dimethylstyrene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their unique physical and chemical properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable polymers.
Mechanism of Action
The mechanism of action of 2,5-Dimethylstyrene primarily involves its ability to undergo polymerization reactions. The compound can form long polymer chains through free radical polymerization, where the double bond in the styrene unit reacts with free radicals to form a polymer. This process is catalyzed by initiators such as benzoyl peroxide or azobisisobutyronitrile .
Comparison with Similar Compounds
- 2,4-Dimethylstyrene
- 3,5-Dimethylstyrene
- 4-Methylstyrene
- α-Methylstyrene
Comparison: 2,5-Dimethylstyrene is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the properties of the polymers formed from it. For instance, 2,4-Dimethylstyrene has methyl groups at the 2 and 4 positions, leading to different steric and electronic effects compared to this compound . Similarly, α-Methylstyrene, with a methyl group attached to the alpha position of the styrene unit, exhibits different polymerization behavior and physical properties .
Properties
IUPAC Name |
2-ethenyl-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-4-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWWINQJTZYDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34031-72-6 | |
Record name | Benzene, 2-ethenyl-1,4-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34031-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6074702 | |
Record name | Benzene, 2-ethenyl-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2,5-Dimethylstyrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0302922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2039-89-6 | |
Record name | 2,5-Dimethylstyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylstyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DIMETHYLSTYRENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 2-ethenyl-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYLSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM6P5K8CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methyl groups in 2,5-dimethylstyrene affect its polymerization behavior compared to styrene?
A1: Research indicates that while the methyl groups in this compound exert a positive inductive effect, potentially increasing electron density in the vinyl group and promoting polymerization, steric hindrance plays a more dominant role. [, ] The two methyl groups flanking the vinyl group hinder its accessibility, making both homopolymerization and copolymerization with other monomers like styrene less favorable compared to styrene itself or even mono-methyl substituted styrenes. [, ] This effect is further exacerbated in the case of 2,4,6-trimethylstyrene, where the additional methyl group increases steric hindrance. []
Q2: Can this compound form syndiotactic polymers?
A2: Unlike styrene which readily forms syndiotactic polymers with specific catalytic systems, this compound exhibits inhibited homopolymerization, and its copolymerization with styrene yields products with reduced stereoregularity. [] This suggests that the presence of methyl groups in the 2 and 5 positions disrupts the regular arrangement required for syndiotactic polymer formation.
Q3: How do the fluorescence properties of poly(this compound) differ from other halogenated polystyrenes?
A3: Studies on the fluorescence of halogenated polystyrenes show that while the position of the excimer band and the ratio of excimer to monomer fluorescence intensities vary depending on the halogen substituent, poly(this compound) exhibits unique behavior. [] Unlike halogenated polystyrenes where electronic effects of the substituents play a significant role, the fluorescence behavior of poly(this compound) is primarily governed by conformational preferences, particularly the steric interactions influencing the face-to-face stacking of aromatic rings in the polymer chain. []
Q4: Has this compound been utilized in the development of encoded microspheres?
A4: Yes, this compound has been successfully incorporated into the synthesis of spectroscopically encoded microspheres for potential biosensing applications. [, ] Researchers synthesized barcoded resins by dispersion polymerization using a combination of styrene monomers, including this compound. These resins were then functionalized to enable antibody conjugation for antigen detection. [] Each resin exhibited unique Raman and infrared spectral signatures, allowing for their identification in a multiplex assay format. []
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